N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide
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Overview
Description
N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide is an organic compound with a complex structure that includes a formyl group, a phenyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-formylphenylamine and 2-(2-methoxyethoxy)acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-formylphenylamine is reacted with 2-(2-methoxyethoxy)acetyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-(4-Carboxyphenyl)-2-(2-methoxyethoxy)acetamide.
Reduction: N-(4-Hydroxyphenyl)-2-(2-methoxyethoxy)acetamide.
Substitution: N-(4-Nitrophenyl)-2-(2-methoxyethoxy)acetamide (for nitration).
Scientific Research Applications
N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenyl ring and acetamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Formylphenyl)acetamide: Lacks the 2-(2-methoxyethoxy) group, resulting in different chemical properties and reactivity.
N-(4-Methoxyphenyl)-2-(2-methoxyethoxy)acetamide: Contains a methoxy group instead of a formyl group, leading to different biological activities.
Uniqueness
N-(4-Formylphenyl)-2-(2-methoxyethoxy)acetamide is unique due to the presence of both a formyl group and a 2-(2-methoxyethoxy) group, which confer distinct chemical and biological properties
Properties
CAS No. |
650628-84-5 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(4-formylphenyl)-2-(2-methoxyethoxy)acetamide |
InChI |
InChI=1S/C12H15NO4/c1-16-6-7-17-9-12(15)13-11-4-2-10(8-14)3-5-11/h2-5,8H,6-7,9H2,1H3,(H,13,15) |
InChI Key |
WNKJHUUAAFIZCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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